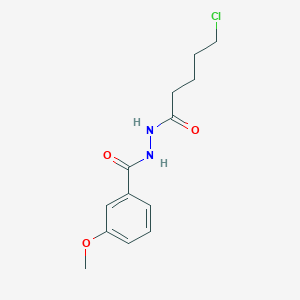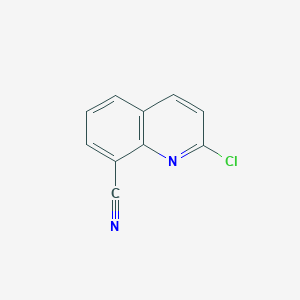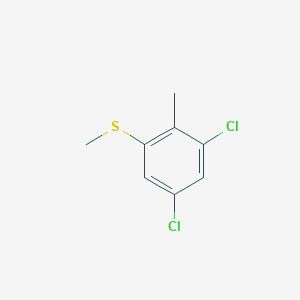![molecular formula C11H15Cl2NO B1458830 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803585-39-8](/img/structure/B1458830.png)
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
Übersicht
Beschreibung
“3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1803585-39-8 . It has a molecular weight of 248.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-chlorobenzyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as benzofurans, benzothiophenes, and thiophenes. These compounds have potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. This compound has also been studied for its potential applications in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and antivirals.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors, such as the 5-HT1A serotonin receptor, which may be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to act as an agonist of the 5-HT1A serotonin receptor, which may be involved in the regulation of mood and behavior. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive compared to other compounds. The main limitation is that its mechanism of action is still not fully understood, so its effects on biochemical and physiological processes are still not fully understood.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride and its effects on biochemical and physiological processes. Additionally, further research should be conducted on the potential applications of this compound in the synthesis of various pharmaceuticals. Further research should also focus on exploring the potential of this compound as a starting material for the synthesis of other heterocyclic compounds with potential applications in the treatment of various diseases. Finally, further research should be conducted on the toxicity of this compound and its potential side effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZONUCKTAGTHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)


![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)





